![molecular formula C11H12O6 B14487726 6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid CAS No. 64810-37-3](/img/structure/B14487726.png)
6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dioxobicyclo[322]nonane-1,5-dicarboxylic acid is a complex organic compound characterized by its bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized from bicyclo[3.2.2]nonane derivatives through oxidation and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The exact methods can vary depending on the desired purity and yield requirements.
化学反応の分析
Types of Reactions
6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Conditions often involve the use of catalysts and solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including as enzyme inhibitors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid involves its interaction with molecular targets through its functional groups. These interactions can lead to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in functional groups and reactivity.
Bicyclo[2.2.2]octane derivatives: These compounds have a different ring size and exhibit distinct chemical properties.
特性
CAS番号 |
64810-37-3 |
|---|---|
分子式 |
C11H12O6 |
分子量 |
240.21 g/mol |
IUPAC名 |
6,8-dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid |
InChI |
InChI=1S/C11H12O6/c12-6-5-11(9(16)17)3-1-2-10(6,8(14)15)4-7(11)13/h1-5H2,(H,14,15)(H,16,17) |
InChIキー |
LGUDSXYLKJTHRL-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC(=O)C(C1)(CC2=O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




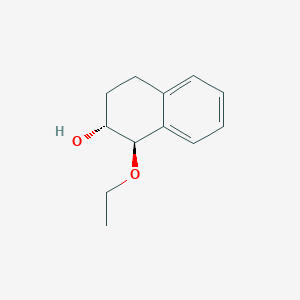
![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)
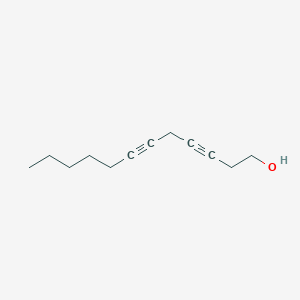

![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)

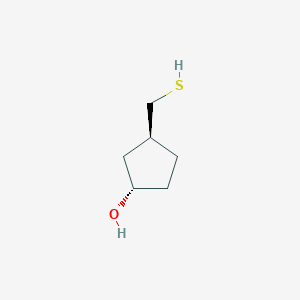
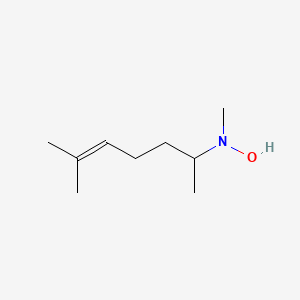
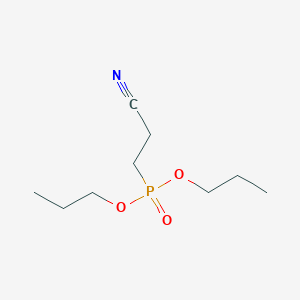
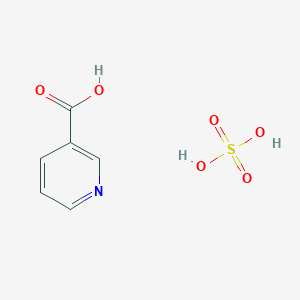
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
